molecular formula C27H32N4O4S B609173 ML604086 CAS No. 850330-18-6

ML604086

Cat. No. B609173
M. Wt: 508.63
InChI Key: FABRBEGQMXBELT-SELNLUPBSA-N
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Description

ML604086 is a selective CCR8 inhibitor . It inhibits CCL1 binding to CCR8 on circulating T-cells .


Molecular Structure Analysis

The molecular weight of ML604086 is 508.64 . The IUPAC name is N-(4-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide . The InChI code is 1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 .


Physical And Chemical Properties Analysis

ML604086 has a molecular weight of 508.64 . It is a solid at room temperature . The storage temperature is -80/-20 .

Scientific Research Applications

Applications in Physics and Chemistry

  • Machine Learning in Physical Sciences : Machine learning has been integrated into physical sciences, providing new insights and methodologies. It has applications in particle physics, cosmology, quantum computing, and chemical and material physics, highlighting its versatility in scientific research (Carleo et al., 2019).

  • Chemical Research and Molecular Libraries : The Molecular Libraries Initiative illustrates the use of small molecules in public sector research, including cheminformatics and technology development in chemical diversity and predictive ADMET, showcasing the integration of machine learning in chemical research (Austin et al., 2004).

Biological and Medical Applications

  • Cancer Prognosis and Prediction : Machine learning methods have been extensively used in cancer research for modeling cancer progression, risk assessment, and treatment effectiveness, demonstrating its impact in biomedical research (Kourou et al., 2014).

  • HIV Clinical Research : Machine learning techniques are applied in HIV clinical research and care, leveraging genetic, demographic, and clinical data to improve understanding and treatment outcomes (Bisaso et al., 2017).

Environmental and Earth Sciences

  • Environmental Remote Sensing : Machine learning, particularly deep learning, has been used in environmental remote sensing for land cover mapping, environmental parameter retrieval, and information reconstruction, indicating its role in environmental monitoring (Yuan et al., 2020).

  • Seismology : In seismology, machine learning helps in earthquake detection, early warning systems, and seismic tomography, proving its utility in understanding and predicting natural disasters (Kong et al., 2018).

Safety And Hazards

When handling ML604086, safety goggles with side-shields should be worn. Protective gloves and impervious clothing are recommended. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

properties

CAS RN

850330-18-6

Product Name

ML604086

Molecular Formula

C27H32N4O4S

Molecular Weight

508.63

IUPAC Name

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChI Key

FABRBEGQMXBELT-SELNLUPBSA-N

SMILES

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML604086;  ML-604086;  ML 604086; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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